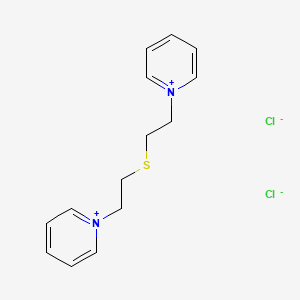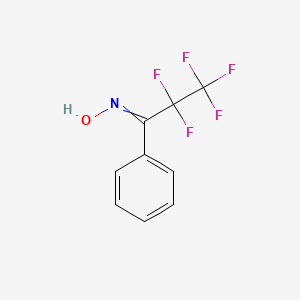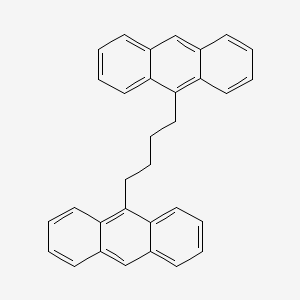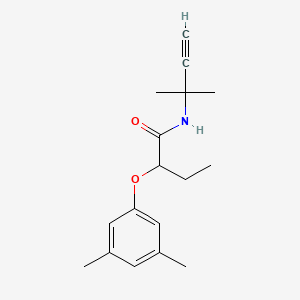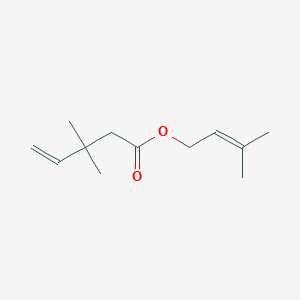![molecular formula C13H13NO3 B14491352 3-hydroxy-2-[(E)-N-hydroxy-C-propylcarbonimidoyl]inden-1-one](/img/structure/B14491352.png)
3-hydroxy-2-[(E)-N-hydroxy-C-propylcarbonimidoyl]inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-2-[(E)-N-hydroxy-C-propylcarbonimidoyl]inden-1-one is a complex organic compound that belongs to the class of indanone derivatives. Indanones are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-[(E)-N-hydroxy-C-propylcarbonimidoyl]inden-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene. This reaction forms 1-substituted-1H-indene and 1-indanone products through a 1,5-hydrogen shift of an initial metal-vinylidene intermediate .
Another approach involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides. This method yields indanones and 2-cyclopentenones in good to excellent yields . Additionally, a nickel-catalyzed reductive cyclization of enones can afford indanones with high enantiomeric induction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. Industrial processes often employ continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-hydroxy-2-[(E)-N-hydroxy-C-propylcarbonimidoyl]inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, hydroxyl groups, or other functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-2-[(E)-N-hydroxy-C-propylcarbonimidoyl]inden-1-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-hydroxy-2-[(E)-N-hydroxy-C-propylcarbonimidoyl]inden-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound can interact with cellular pathways involved in oxidative stress and inflammation, providing therapeutic benefits .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indane-1,3-dione: A versatile building block used in biosensing, bioactivity, and bioimaging.
1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid: Used in the development of organic solar cells.
(E)-1-((2-Phenyl-3H-inden-1-yl)methylene)-4-substitutedthiosemicarbazides: Known for their antioxidant activities.
Uniqueness
3-hydroxy-2-[(E)-N-hydroxy-C-propylcarbonimidoyl]inden-1-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C13H13NO3 |
|---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
3-hydroxy-2-[(E)-N-hydroxy-C-propylcarbonimidoyl]inden-1-one |
InChI |
InChI=1S/C13H13NO3/c1-2-5-10(14-17)11-12(15)8-6-3-4-7-9(8)13(11)16/h3-4,6-7,15,17H,2,5H2,1H3/b14-10+ |
InChI-Schlüssel |
BQHNWQFJMQIQKX-GXDHUFHOSA-N |
Isomerische SMILES |
CCC/C(=N\O)/C1=C(C2=CC=CC=C2C1=O)O |
Kanonische SMILES |
CCCC(=NO)C1=C(C2=CC=CC=C2C1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



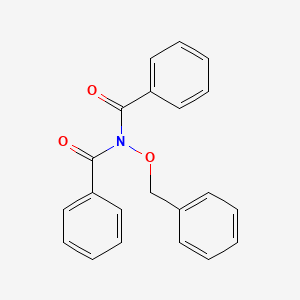
![1-[1-(2-Cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide](/img/structure/B14491282.png)
![Benzoic acid;2-[2-(chloromethoxy)ethoxy]ethanol](/img/structure/B14491297.png)
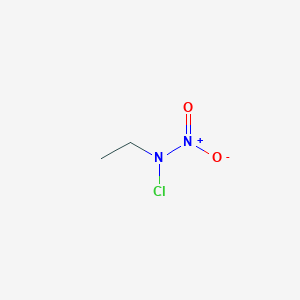
![4-Butyl-2-cyanophenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14491304.png)
